molecular formula C9H8ClN3O2 B8059642 Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No.: B8059642
M. Wt: 225.63 g/mol
InChI Key: BHBMPVQCORALLK-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate: is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with ethyl chloroformate and triethylamine to yield the desired triazolopyridine compound.

Reaction Conditions:

    Step 1: 6-chloropyridine-3-carboxylic acid + hydrazine hydrate → hydrazide intermediate

    Step 2: Hydrazide intermediate + ethyl chloroformate + triethylamine → this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions:

      Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The triazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

  • Oxidation and Reduction:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

      Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the triazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), dimethylformamide (DMF), 0-50°C

    Oxidation: Potassium permanganate (KMnO₄), water, room temperature

    Reduction: Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), 0-25°C

Major Products

    Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.

    Oxidation Products: Hydroxylated or carboxylated derivatives.

    Reduction Products: Reduced triazole derivatives with modified ring structures.

Scientific Research Applications

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has diverse applications in scientific research:

  • Chemistry:

    • Used as a precursor in the synthesis of more complex heterocyclic compounds.
    • Employed in the development of new synthetic methodologies.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
    • Used in the design of new drug candidates targeting specific biological pathways.
  • Industry:

    • Utilized in the production of agrochemicals and pharmaceuticals.
    • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biological pathways. The triazole ring is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Ethyl 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
  • Ethyl 6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Uniqueness

Ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Conclusion

This compound is a valuable compound in the fields of chemistry, biology, medicine, and industry Its unique structure and reactivity make it an important building block for the synthesis of diverse pharmacologically active molecules

Properties

IUPAC Name

ethyl 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-4-3-6(10)5-13(7)8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBMPVQCORALLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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